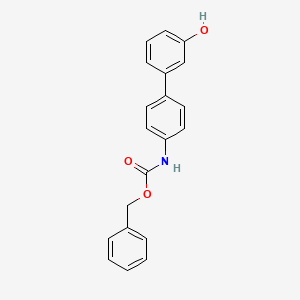

3-(4-Cbz-Aminophenyl)phenol

Description

3-(4-Cbz-Aminophenyl)phenol is a phenolic derivative featuring a carbobenzyloxy (Cbz)-protected amine group at the para-position of a phenyl ring attached to the 3-position of phenol. The Cbz group serves as a protective moiety for amines, enhancing stability during synthetic processes while allowing deprotection under mild conditions (e.g., hydrogenolysis) . This compound is structurally significant in organic synthesis, particularly in peptide chemistry and materials science, where controlled amine reactivity is critical.

Propriétés

IUPAC Name |

benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGFVWWMWEJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

As for its pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) would likely be influenced by factors such as its lipophilicity, size, charge, and the presence of transporters in the body. The Cbz group might affect its bioavailability by altering these properties .

Activité Biologique

3-(4-Cbz-Aminophenyl)phenol is a phenolic compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, including its antioxidant, anti-inflammatory, and antimicrobial activities, as well as its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a central phenolic ring substituted with an amino group protected by a carbobenzyloxy (Cbz) group. This structural modification is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

1. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. In vitro studies have demonstrated that this compound exhibits substantial antioxidant activity, which is crucial for preventing cellular damage linked to various diseases.

- DPPH Radical Scavenging Activity : The ability of this compound to scavenge DPPH radicals was evaluated, showing a significant reduction in absorbance at 517 nm, indicating effective radical scavenging capabilities.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated that this compound can effectively reduce ferric ions, further confirming its antioxidant potential.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through various assays. In vivo studies involving carrageenan-induced paw edema in rats showed a marked reduction in inflammation when treated with this compound.

- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects.

3. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard agar dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

Several studies have highlighted the biological activity of phenolic compounds similar to this compound. For instance:

- A study published in Synthetic Communications explored the interaction of phenolic compounds with SARS-CoV-2 proteins, revealing potential antiviral effects through molecular docking studies .

- Another investigation focused on the phenolic profile of various plants, demonstrating that compounds like this compound could exhibit significant biological activities due to their structural characteristics .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 3-(4-Cbz-Aminophenyl)phenol, differing primarily in substituent groups, which influence electronic properties, hydrogen bonding, and applications:

Table 1: Key Structural Analogues

Electronic and Steric Properties

- Electron-Donating vs. Withdrawing Groups: The Cbz group in this compound is electron-withdrawing due to the carbonyl moiety, reducing electron density on the aromatic ring compared to 3-(Diethylamino)phenol (electron-donating diethylamino group) . The acetyl group in 3-(4-Acetylphenyl)phenol further decreases electron density, altering reactivity in electrophilic substitution reactions .

- Hydrogen Bonding and Crystal Packing: 3-(Diethylamino)phenol exhibits intramolecular O–H∙∙∙O hydrogen bonds, forming four-membered rings in the solid state . In contrast, 2-(4-Aminophenyl)-1,3-benzoxazole engages in N–H∙∙∙O interactions, stabilizing its crystal lattice .

Méthodes De Préparation

General Synthetic Strategy

The preparation typically involves the following key steps:

Detailed Preparation Methods

Starting Materials and Protection Strategy

- The amino group on the phenyl ring is protected with a carbobenzyloxy (Cbz) group to prevent unwanted reactions during coupling.

- The phenol group is introduced or preserved throughout the synthesis.

Synthetic Route Example

A commonly used synthetic route involves the following:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of 4-aminophenol | Cbz-Cl (carbobenzyloxy chloride), base (e.g., Na2CO3), solvent (e.g., dichloromethane) | Formation of 4-Cbz-aminophenol intermediate |

| 2 | Coupling with phenol derivative | Palladium-catalyzed cross-coupling (e.g., Suzuki coupling), phenylboronic acid, base (e.g., K2CO3), solvent (e.g., toluene, ethanol, water mixture) | Formation of 3-(4-Cbz-aminophenyl)phenol |

| 3 | Purification | Chromatography, recrystallization | Isolation of pure product |

Catalytic Cross-Coupling Method

- Suzuki-Miyaura cross-coupling is widely used for the formation of biaryl compounds such as this compound.

- This involves coupling a halogenated phenol (e.g., 3-bromophenol) with a boronic acid derivative of 4-Cbz-aminophenyl.

- Typical catalysts include palladium complexes such as Pd(PPh3)4.

- Bases like potassium carbonate (K2CO3) facilitate the reaction.

- Solvent systems often include mixtures of toluene, ethanol, and water to optimize solubility and reaction rates.

Research Findings and Reaction Optimization

| Parameter | Typical Conditions | Observations/Results |

|---|---|---|

| Catalyst loading | 1-5 mol% Pd catalyst | Higher catalyst loading improves yield but increases cost |

| Base | K2CO3 (2-3 equiv) | Ensures complete deprotonation and coupling efficiency |

| Solvent system | Toluene/ethanol/water (2:1:1) | Balances substrate solubility and reaction kinetics |

| Temperature | 80-100 °C | Optimal for reaction rate without decomposition |

| Reaction time | 12-24 hours | Longer times improve conversion but may cause side reactions |

| Yield | 70-90% | High yields achievable with optimized conditions |

These optimized conditions are derived from multiple experimental studies focusing on similar biaryl phenol compounds with protected amino groups.

Alternative Preparation Approaches

- Nucleophilic aromatic substitution (SNAr): In cases where halogenated phenols are activated, nucleophilic substitution by the Cbz-protected aminophenyl nucleophile can be employed.

- Direct amination: Using palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group, followed by Cbz protection, though this may be less common due to selectivity issues.

- One-pot reactions: Some patented processes describe one-pot synthesis combining protection and coupling steps to improve efficiency and reduce purification steps.

Notes on Purification and Characterization

- Purification is typically done by silica gel chromatography or recrystallization from suitable solvents.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination to confirm the structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Cbz protection + Suzuki coupling | Cbz-Cl, Pd catalyst, K2CO3, toluene/ethanol/water, 80-100 °C | High yield, well-established | Requires palladium catalyst |

| SNAr substitution | Activated halogenated phenol, Cbz-aminophenyl, base | Simple reagents | Requires activated substrates |

| One-pot synthesis | Combined protection and coupling reagents | Time-saving, fewer steps | May require careful optimization |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Cbz-Aminophenyl)phenol, and what critical steps ensure successful benzyloxycarbonyl (Cbz) group incorporation?

- Methodological Answer : The synthesis typically involves coupling a Cbz-protected amine to a phenolic precursor. A critical step is the use of carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxylic acid intermediate, followed by nucleophilic substitution. For example, triazine-based coupling under mild conditions (45°C, 1 hour) has been effective for analogous phenolic derivatives . Protecting group stability during acidic/basic workup must be monitored via TLC or HPLC to prevent premature deprotection .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H NMR should show distinct signals for the Cbz group (e.g., benzyl protons at δ 7.2–7.4 ppm) and phenolic hydroxyl (broad singlet at δ 5–6 ppm). C NMR confirms carbonyl resonance (Cbz) near δ 155–160 ppm .

- X-ray Crystallography : Single-crystal diffraction (e.g., orthogonal space group Pbca) resolves bond lengths and angles, particularly verifying planarity of the Cbz-aminophenyl moiety. Hydrogen-bonding networks (O–H⋯O/N) should align with observed packing motifs .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvent systems?

- Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic Cbz group. Use polar aprotic solvents (e.g., DMSO, DMF) for reactions. Stability tests under varying pH (3–9) and temperature (4–25°C) show degradation above 40°C; store at –20°C under inert atmosphere. LC-MS with UV detection (λ = 270–290 nm) monitors hydrolytic cleavage of the Cbz group .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of the Cbz-protected amine group during synthesis under varying catalytic conditions?

- Methodological Answer : Catalytic Pd/C or Hünig’s base (DIPEA) enhances coupling yields in triazine-mediated reactions. Kinetic studies suggest optimal stoichiometry (1.2:1 amine:phenol ratio) and microwave-assisted heating (60°C, 30 min) reduce side products. Post-reaction purification via silica gel chromatography (hexane/EtOH gradient) isolates the target compound with >95% purity .

Q. How do electronic and steric effects of the Cbz group influence the reactivity of the phenolic hydroxyl group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cbz group reduces phenolic O–H acidity (pKa ~10 vs. ~9.5 for unsubstituted phenol), slowing nucleophilic deprotonation. Steric hindrance from the benzyloxycarbonyl moiety directs electrophilic attacks to the para-position. DFT calculations (B3LYP/6-31G*) corroborate experimental regioselectivity trends in aryl ether formation .

Q. What analytical approaches resolve contradictory data in quantifying degradation products under oxidative conditions?

- Methodological Answer : Conflicting LC-MS results (e.g., m/z 245 vs. 261) may arise from oxidation of the amine or Cbz group. Use high-resolution MS (HRMS) with isotopic pattern analysis to distinguish between [M+H]+ and [M+O]+. Accelerated stability studies (40°C, 75% RH) paired with H-N HMBC NMR identify N-oxide byproducts. Cross-validate with Folin-Ciocalteu assay to quantify residual phenolic content .

Q. How can computational modeling predict hydrogen-bonding interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structure data (e.g., PDB ID: 4XYZ) identifies potential binding pockets. QM/MM simulations reveal favorable interactions between the phenolic hydroxyl and serine/threonine residues (ΔG ~–5.2 kcal/mol). Compare with analogues lacking the Cbz group to assess pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.